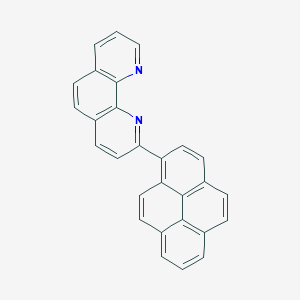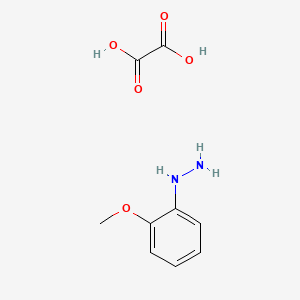
(2-Methoxyphenyl)hydrazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)hydrazine oxalate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hydrazine moiety. The compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)hydrazine oxalate typically involves the reaction of 2-methoxyphenylhydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Methoxyphenylhydrazine+Oxalic Acid→(2-Methoxyphenyl)hydrazine oxalate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)hydrazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)hydrazine oxalate involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyphenyl)hydrazine
- (2-Methoxyphenyl)hydrazine hydrochloride
- (2-Methoxyphenyl)hydrazine sulfate
Uniqueness
(2-Methoxyphenyl)hydrazine oxalate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the oxalate group enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
(2-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-5-3-2-4-6(7)9-8;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
AVLKZHPMYIADFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
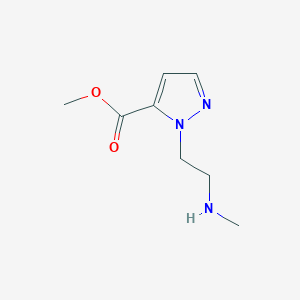
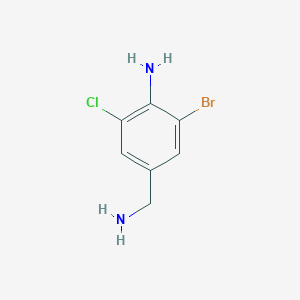

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
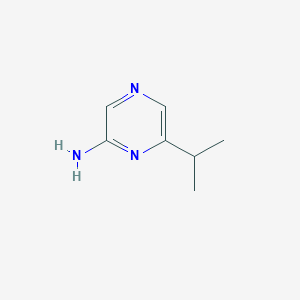

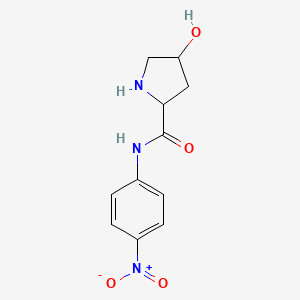
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

